molecular formula C25H20N2O B11482170 2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole

2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11482170
M. Wt: 364.4 g/mol
InChI Key: HAYXKMPNFDMDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole core, a naphthalene moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with naphthaldehyde to form an intermediate Schiff base, which is then cyclized with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxyphenyl and naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted benzimidazoles.

Scientific Research Applications

2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The compound’s photochromic properties are attributed to the reversible structural changes in response to light, which involve the naphthalene and benzimidazole moieties .

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1H-benzimidazole: Lacks the naphthalene moiety, resulting in different chemical and physical properties.

    1-(naphthalen-1-ylmethyl)-1H-benzimidazole: Lacks the methoxyphenyl group, affecting its reactivity and applications.

Uniqueness

The presence of both methoxyphenyl and naphthalene groups enhances its versatility and effectiveness in scientific research .

Properties

Molecular Formula

C25H20N2O

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C25H20N2O/c1-28-21-15-13-19(14-16-21)25-26-23-11-4-5-12-24(23)27(25)17-20-9-6-8-18-7-2-3-10-22(18)20/h2-16H,17H2,1H3

InChI Key

HAYXKMPNFDMDCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.